molecular formula C12H16ClNO B14960896 3-chloro-N-(2-methylbutan-2-yl)benzamide

3-chloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B14960896
M. Wt: 225.71 g/mol
InChI Key: CKWHNUONLJGDFB-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a branched 2-methylbutan-2-yl substituent. The tert-butyl-like substituent (2-methylbutan-2-yl) enhances steric bulk, which may influence receptor binding and solubility compared to simpler alkyl or aryl groups .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-chloro-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

CKWHNUONLJGDFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

  • Lipophilicity: The 2-methylbutan-2-yl group increases hydrophobicity compared to polar substituents like 2-hydroxyethyl () or nitro groups ().
  • Crystal Packing : In 3-chloro-N-(2-nitrophenyl)benzamide, weak C–H···O interactions and Cl···Cl contacts (3.943 Å) stabilize the lattice . The bulky 2-methylbutan-2-yl group in the target compound may disrupt such interactions, leading to distinct packing motifs.

Table 2: Key Physicochemical Properties

Compound Name logP* Melting Point (°C) Crystal Interactions
3-Chloro-N-(2-methylbutan-2-yl)benzamide ~3.5 Not reported Steric hindrance-dominated
3-Chloro-N-(2-nitrophenyl)benzamide ~2.8 399 C–H···O, Cl···Cl (3.943 Å)
3-Chloro-N-(2-hydroxyethyl)benzamide ~1.2 Not reported H-bonding (hydroxy group)

*logP estimated using fragment-based methods (e.g., Crippen’s method).

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